6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Description
The compound 6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile features a partially hydrogenated pyridine ring (1,4,5,6-tetrahydro-3-pyridinecarbonitrile) with a ketone group at position 6 and a 4-[3-(trifluoromethyl)phenoxy]phenyl substituent at position 2. The trifluoromethyl (CF₃) group and phenoxy linkage enhance lipophilicity and metabolic stability, while the carbonitrile moiety may contribute to hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
2-oxo-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-19(21,22)14-2-1-3-16(10-14)26-15-7-4-12(5-8-15)18-13(11-23)6-9-17(25)24-18/h1-5,7-8,10H,6,9H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHONCWNHWBRUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Typically, it starts with the synthesis of the trifluoromethyl phenoxy phenyl precursor, which is then introduced to the tetrahydropyridinecarbonitrile framework under controlled conditions.
Industrial Production Methods: Industrial methods for producing this compound might involve optimizing the synthetic routes to ensure high yield and purity while maintaining cost-effectiveness. This often includes the use of advanced catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
Functional Group Transformations
The cyano (–CN) and carbonyl (C=O) groups are primary sites for chemical modifications:
Cyano Group Reactivity
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.)/H₂O, reflux | Conversion to carboxylic acid (–COOH) | , |
| Reduction | LiAlH₄ in THF | Formation of aminomethyl (–CH₂NH₂) group | , |
Note : The cyano group’s electron-withdrawing nature stabilizes adjacent carbonyl groups, influencing tautomerization equilibria .
Carbonyl Group Reactivity
The 6-oxo group participates in:
-
Enolate Formation : Using LDA (lithium diisopropylamide) or NaH, enabling alkylation or acylation .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the carbonyl to a hydroxyl group, forming a diol intermediate .
Aromatic Ring Modifications
The aryl rings undergo electrophilic substitution, though steric and electronic effects from the trifluoromethyl group limit reactivity:
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta-directed nitro substitution | , |
| Halogenation | Cl₂/FeCl₃ or Br₂/AlBr₃ | Limited para-halogenation on phenoxy ring |
Critical Insight : The trifluoromethyl group strongly deactivates the attached phenyl ring, directing substitutions to the phenoxy ring’s para position .
Ring-Opening and Rearrangement
Under acidic or oxidative conditions, the tetrahydro-pyridine ring undergoes cleavage:
Scientific Research Applications
Medicinal Chemistry
6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways:
- Inhibition of Monoacylglycerol Lipase (MGL) : This compound has been studied for its role in inhibiting MGL, an enzyme involved in the endocannabinoid system, which could have implications for treating pain and inflammation disorders .
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological effects:
- Anti-inflammatory Properties : The inhibition of MGL suggests potential anti-inflammatory applications, making it a candidate for developing new anti-inflammatory drugs.
- Neuroprotective Effects : Preliminary studies indicate that compounds similar to this one may offer neuroprotective benefits, which could be relevant in conditions like neurodegenerative diseases .
Material Science
The unique structural characteristics of this compound may also lend itself to applications in material science:
- Development of Specialty Chemicals : This compound can be utilized in synthesizing specialty materials due to its distinct chemical properties and stability under various conditions .
Case Studies and Research Findings
Mechanism of Action
The precise mechanism of action depends on the context of its application. For instance, in medicinal research, it may interact with specific molecular targets such as enzymes or receptors, altering biological pathways. The trifluoromethyl group can enhance its binding affinity and specificity, modulating its biological effects through interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, emphasizing substituent differences and physicochemical properties:
Key Observations:
Substituent Position and Lipophilicity: The target compound’s 4-[3-(CF₃)phenoxy]phenyl group at C2 introduces steric bulk and enhances lipophilicity compared to analogs with smaller substituents (e.g., methoxy or methyl groups). This may influence membrane permeability and target binding . Replacement of the phenoxy group with thiophene () or tosyl moieties () alters electronic properties and solubility. For instance, the tosyl group in increases molecular weight (494.57 vs. 395.34) and introduces sulfonic acid-derived polarity.
Impact of Trifluoromethyl (CF₃) Groups :
- CF₃ groups are present in most analogs (e.g., at C4 in or C4 in ), contributing to electron-withdrawing effects and resistance to oxidative metabolism. The position of CF₃ (e.g., meta vs. para on phenyl rings) may modulate steric interactions .
Carbonitrile vs. Ester Functional Groups: The target compound’s carbonitrile at C3 contrasts with ester groups in analogs like .
Physicochemical and Spectral Data
Melting Points and Stability:
- The compound in has a melting point of 159–152°C, suggesting moderate thermal stability, likely influenced by the tosyl group and hydrogen-bonding interactions .
- No melting points are reported for CF₃-containing analogs in or , but calculated properties like XLogP3 (2.6 for ) indicate moderate lipophilicity, aligning with the target compound’s predicted behavior.
Spectroscopic Characteristics:
- NMR Data : provides detailed ¹H and ¹³C NMR shifts for its compound, including δ 7.8–7.2 ppm (aromatic protons) and δ 170–110 ppm (carbonyl and aromatic carbons). Similar shifts are expected for the target compound’s aromatic and ketone groups .
- IR Data : reports a carbonyl stretch at ~1680 cm⁻¹, consistent with the 6-oxo group in the target compound .
Biological Activity
6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as compound CB3187568, is a synthetic organic compound with potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group and a pyridine ring, suggests various biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C19H13F3N2O2
- Molecular Weight : 358.31 g/mol
- CAS Number : 478081-40-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include its effects on enzyme inhibition, cytotoxicity against cancer cell lines, and potential anti-inflammatory properties.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on several enzymes:
- Cholinesterases : Compounds with trifluoromethyl groups have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds demonstrated IC50 values ranging from 10.4 µM to 24.3 µM against AChE and BChE .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- MCF-7 Breast Cancer Cells : Similar compounds have been evaluated for their cytotoxic potential against MCF-7 cells. The results suggest that modifications in the chemical structure significantly influence cytotoxicity levels .
Case Studies and Research Findings
- Inhibition of Lipoxygenases : A study demonstrated that compounds related to this compound exhibited moderate inhibition against lipoxygenases (LOX), which are critical in inflammatory pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to the enzyme's active site .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict how this compound interacts with target proteins. These studies reveal that the trifluoromethyl group participates in significant interactions with amino acid residues in enzyme binding sites, suggesting a mechanism for its biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, and what challenges exist in achieving high yields?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridine core followed by functionalization. Key steps include:
- Trifluoromethylphenoxy coupling : Suzuki-Miyaura or Ullmann coupling to attach the 3-(trifluoromethyl)phenoxy-phenyl group to the pyridine ring .
- Nitrile introduction : Cyano group incorporation via nucleophilic substitution or palladium-catalyzed cyanation .
- Hydrogenation : Partial saturation of the pyridine ring to form the tetrahydro derivative under controlled H₂ pressure and catalyst (e.g., Pd/C) .
Q. Challenges :
- Side reactions : Competing pathways during trifluoromethylphenoxy coupling may reduce yield. Use of anhydrous conditions and inert atmospheres (N₂/Ar) is critical .
- Purity control : Intermediate purification via column chromatography or recrystallization is essential to avoid byproducts .
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR) and nitrile (δ ~110-115 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₄F₃N₂O₂) and detects isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) using C18 columns and UV detection .
Q. What solvent systems and reaction conditions stabilize this compound during storage and experimentation?
Methodological Answer:
- Storage : Store at -20°C under inert gas (argon) in amber vials to prevent hydrolysis of the nitrile group or oxidation of the tetrahydro ring .
- Reaction Solvents : Use aprotic solvents (e.g., DMF, THF) for reactions involving nucleophilic agents. Avoid protic solvents (e.g., water, alcohols) to minimize degradation .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethylphenoxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group deactivates the phenoxy ring, reducing electron density and slowing electrophilic substitution. Kinetic studies using Hammett plots (σ values) can quantify this effect .
- Catalyst Optimization : Bulky ligands (e.g., XPhos) enhance coupling efficiency by stabilizing Pd intermediates in Suzuki-Miyaura reactions .
Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are recommended?
Methodological Answer:
Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Q. What are the mechanistic implications of the tetrahydro-pyridine ring’s conformational flexibility on biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
